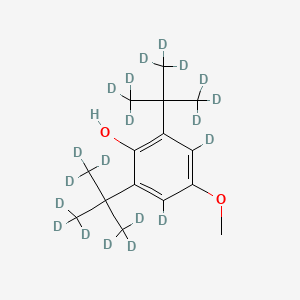

2,6-Di-(tert-butyl)-4-methoxyphenol-3,5-d20

Description

Properties

IUPAC Name |

3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKQUGVTITNSY-GPSKCXNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC)[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated 2,6-Di-tert-butyl-4-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated 2,6-Di-tert-butyl-4-methoxyphenol, a valuable isotopically labeled antioxidant for use in pharmaceutical research and drug development. We will explore two strategic synthetic pathways, offering a detailed, step-by-step protocol for the recommended approach, which involves the initial deuteration of the precursor p-methoxyphenol, followed by a Friedel-Crafts alkylation. This guide delves into the mechanistic underpinnings of these reactions, the rationale behind experimental choices, and the critical analytical techniques for product characterization and validation. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this important deuterated compound.

Introduction: The Significance of Deuterated Antioxidants

2,6-Di-tert-butyl-4-methoxyphenol, a derivative of butylated hydroxyanisole (BHA), is a widely recognized synthetic antioxidant used to prevent oxidative degradation in pharmaceuticals, cosmetics, and food products.[1] Its efficacy lies in its ability to scavenge free radicals, thereby terminating chain reactions that lead to product spoilage and degradation.[1]

In the realm of pharmaceutical sciences, the strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules and related compounds has emerged as a powerful tool.[2][3] This process, known as deuteration, can significantly alter a molecule's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[2] This can result in an improved pharmacokinetic profile, including a longer half-life, reduced formation of toxic metabolites, and potentially enhanced therapeutic efficacy.[2][4]

Deuterated 2,6-Di-tert-butyl-4-methoxyphenol serves as an invaluable internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in pharmacokinetic and metabolic studies.[5] Furthermore, its use in mechanistic studies can help elucidate the role of oxidation in drug degradation and disease pathology.

This guide provides the necessary technical details to empower researchers to synthesize this critical deuterated molecule, thereby facilitating advancements in drug discovery and development.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of deuterated 2,6-Di-tert-butyl-4-methoxyphenol can be approached via two primary retrosynthetic pathways. The choice between these pathways is dictated by considerations of steric hindrance, reaction efficiency, and the ease of purification.

Pathway A: Direct Deuteration of 2,6-Di-tert-butyl-4-methoxyphenol

This approach involves the synthesis of the parent compound first, followed by a direct deuteration of the aromatic ring. While seemingly straightforward, this pathway is likely to be challenging due to the significant steric hindrance imposed by the two bulky tert-butyl groups flanking the hydroxyl group. These groups can impede the access of the deuterating agent to the ortho and para positions of the aromatic ring, potentially leading to low deuteration efficiency and requiring harsh reaction conditions.

Pathway B: Deuteration of p-Methoxyphenol followed by Friedel-Crafts Alkylation

A more strategic and recommended approach involves the deuteration of the starting material, p-methoxyphenol, prior to the introduction of the bulky tert-butyl groups. The smaller size of p-methoxyphenol allows for more efficient access to the aromatic ring by the deuterating agent, leading to a higher degree of deuterium incorporation. The subsequent Friedel-Crafts alkylation of the deuterated p-methoxyphenol can then be performed to yield the final product. This pathway is anticipated to provide a higher overall yield and a cleaner product profile, simplifying purification efforts.

Recommended Synthetic Protocol: Pathway B

This section provides a detailed, step-by-step methodology for the synthesis of deuterated 2,6-Di-tert-butyl-4-methoxyphenol via the deuteration of p-methoxyphenol, followed by Friedel-Crafts alkylation.

Step 1: Deuteration of p-Methoxyphenol

The deuteration of p-methoxyphenol is achieved through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. The hydroxyl and methoxy groups are ortho, para-directing, activating the aromatic ring for electrophilic substitution.[6][7] We will utilize a robust and environmentally friendly solid-supported acid catalyst, Amberlyst-15, with deuterium oxide (D₂O) as the deuterium source.[8][9]

Experimental Protocol: Acid-Catalyzed Deuteration of p-Methoxyphenol

-

Catalyst Preparation: Dry Amberlyst-15 resin (1.0 g) in a vacuum oven at 80°C for 24 hours prior to use.

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried Amberlyst-15 resin, p-methoxyphenol (5.0 g, 40.3 mmol), and deuterium oxide (20 mL, 99.9 atom % D).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously for 48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the decrease in the integration of the aromatic proton signals.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the Amberlyst-15 resin and wash the resin with a small amount of diethyl ether.

-

Transfer the filtrate to a separatory funnel and extract the deuterated p-methoxyphenol with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deuterated p-methoxyphenol as a white to off-white solid.

-

Expected Yield and Deuteration Level:

| Compound | Starting Material (g) | Product (g) | Yield (%) | Deuteration Level (%) |

| Deuterated p-Methoxyphenol | 5.0 | ~4.9 | ~98 | >95 |

Note: The deuteration level should be determined by ¹H NMR and Mass Spectrometry.

Step 2: Friedel-Crafts Alkylation of Deuterated p-Methoxyphenol

The second step involves the Friedel-Crafts alkylation of the deuterated p-methoxyphenol with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1][10][11] The electrophile in this reaction is the tert-butyl carbocation, generated from the protonation and subsequent dehydration of tert-butyl alcohol.

Experimental Protocol: Friedel-Crafts Alkylation

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the deuterated p-methoxyphenol (4.0 g, ~31.7 mmol) in 50 mL of a suitable solvent, such as hexane.

-

Reagent Addition:

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add tert-butyl alcohol (7.5 g, 101 mmol) to the stirred solution.

-

Carefully add concentrated sulfuric acid (5 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification:

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Separate the organic layer and wash it with 1 M sodium hydroxide solution (2 x 50 mL) and then with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from methanol or ethanol to afford deuterated 2,6-Di-tert-butyl-4-methoxyphenol as a white crystalline solid.

-

Expected Yield:

| Compound | Starting Material (g) | Product (g) | Yield (%) |

| Deuterated 2,6-Di-tert-butyl-4-methoxyphenol | 4.0 | ~6.5 | ~85 |

Characterization and Validation

Rigorous characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized 2,6-Di-tert-butyl-4-methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: This technique is used to confirm the structure of the final product and to provide an indirect measure of the deuteration level.[12] The disappearance or significant reduction in the intensity of the signals corresponding to the aromatic protons is indicative of successful deuteration. The remaining signals for the methoxy and tert-butyl protons should be consistent with the expected structure.

-

²H NMR Spectroscopy: This provides a direct method for observing the incorporated deuterium atoms.[13] A strong signal in the aromatic region of the ²H NMR spectrum confirms the presence of deuterium on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the deuterated compound and for quantifying the level of deuterium incorporation.[14][15] The mass spectrum of the deuterated product will show a molecular ion peak shifted to a higher m/z value compared to the non-deuterated analogue, corresponding to the number of incorporated deuterium atoms. Analysis of the isotopic distribution of the molecular ion cluster allows for the calculation of the average deuterium incorporation.[16]

Visualizing the Workflow and Mechanism

To further clarify the synthetic process and the underlying chemical transformations, the following diagrams are provided.

Synthetic Workflow

Caption: Synthetic workflow for deuterated 2,6-Di-tert-butyl-4-methoxyphenol.

Mechanism of Electrophilic Deuteration

Caption: Mechanism of acid-catalyzed deuteration of p-methoxyphenol.

Conclusion

This technical guide has outlined a robust and efficient synthetic route for the preparation of deuterated 2,6-Di-tert-butyl-4-methoxyphenol. The recommended pathway, involving the initial deuteration of p-methoxyphenol followed by Friedel-Crafts alkylation, offers significant advantages in terms of reaction efficiency and product purity. The detailed experimental protocols and characterization methodologies provided herein are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. The availability of high-purity deuterated 2,6-Di-tert-butyl-4-methoxyphenol will undoubtedly facilitate more precise and insightful studies into drug metabolism, pharmacokinetics, and the role of antioxidants in mitigating oxidative stress, ultimately contributing to the development of safer and more effective therapeutics.

References

-

Spiess, H. W. (1985). Deuteron NMR – A new Tool for Studying Chain Mobility and Orientation in Polymers. Advances in Polymer Science, 66, 23-57. [Link]

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1168-1176. [Link]

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

-

Nakabayashi, T., et al. (2003). The site-selective H/D exchange reaction of phenol in sub- and supercritical water. Journal of Molecular Liquids, 103-104, 251-260. [Link]

-

Request PDF. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]

-

Tuck, K. L., Tan, H. W., & Hayball, P. J. (2000). A simple procedure for the deuteriation of phenols. Journal of Labelled Compounds and Radiopharmaceuticals, 43(8), 817-823. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Cerno Bioscience. (n.d.). Isotope Labeling. [Link]

-

Wikipedia. (2023, December 27). Isotopic labeling. [Link]

-

Taiyo Nippon Sanso. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. [Link]

-

Garnett, J. L., & Sollich, W. A. (1965). 1278. Deuterium and tritium exchange reactions of phenols and the synthesis of labelled 3,4-dihydroxyphenylalanines. Journal of the Chemical Society (Resumed), 5861-5869. [Link]

-

Monash University. (2000). A simple procedure for the deuteriation of phenols. [Link]

-

Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Biochemistry, 14(9), 2024-2031. [Link]

-

MDPI. (2022). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. [Link]

-

Wikipedia. (2023, December 29). Friedel–Crafts reaction. [Link]

-

Zhang, X., et al. (2020). Slight Deuterium Enrichment in Water Acts as an Antioxidant: Is Deuterium a Cell Growth Regulator? Antioxidants, 9(12), 1201. [Link]

-

Request PDF. (2019). A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII. [Link]

-

Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2858-2885. [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

ResearchGate. (n.d.). Aromatic region of 1H NMR spectra for deuterated benzene solutions of... [Link]

-

Zhang, X., et al. (2020). Slight Deuterium Enrichment in Water Acts as an Antioxidant: Is Deuterium a Cell Growth Regulator? Antioxidants, 9(12), 1201. [Link]

-

EduBirdie. (n.d.). Friedel-Crafts Alkylation. [Link]

-

J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]

-

Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. [Link]

-

YouTube. (2021, November 18). Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. [Link]

-

SlideShare. (n.d.). Phenol _Electrophilic substitution rxn. [Link]

-

University of Illinois Urbana-Champaign. (2016, July 29). Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]

-

ACS Publications. (1969). 2,5-Di-t-butyl-4-methoxyphenol and 2,6-Di-t-butyl-4-methoxyphenol. [Link]

- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

-

Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ngcontent-ng-c3124257658="" _nghost-ng-c3540812859="" class="inline ng-star-inserted">

NMR Spectroscopy. [Link] -

Chemistry Stack Exchange. (2018, July 2). Phenol and Deuterated Sulphuric Acid. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. research.monash.edu [research.monash.edu]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. mt.com [mt.com]

- 12. studymind.co.uk [studymind.co.uk]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Di-(tert-butyl)-4-methoxyphenol-d20

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2,6-Di-(tert-butyl)-4-methoxyphenol-d20, a deuterated analog of a potent synthetic antioxidant. By replacing hydrogen atoms with deuterium, this compound becomes an invaluable tool in pharmaceutical research and development, particularly for studies involving metabolic stability, pharmacokinetics, and mechanistic elucidation.[1][2][3] This document details the core characteristics of the molecule, outlines rigorous analytical methodologies for its characterization, and explores the scientific rationale behind its use, grounded in the kinetic isotope effect. The content herein is structured to provide both foundational knowledge and actionable experimental insights for professionals in the field.

Introduction: The Strategic Advantage of Deuteration

2,6-Di-tert-butyl-4-methoxyphenol is a well-established phenolic antioxidant, prized for its ability to scavenge free radicals and inhibit oxidative degradation in a wide range of materials, including pharmaceuticals and biological samples.[4][5] The introduction of deuterium to create the -d20 isotopologue is a deliberate and strategic modification. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[6][7] This increased bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed if the breaking of a C-D bond is the rate-limiting step.[7][8][9] In the context of drug development, this can translate to improved metabolic stability, altered pharmacokinetic profiles, and a reduction in the formation of potentially toxic metabolites.[2][6] This guide will dissect the properties of 2,6-Di-(tert-butyl)-4-methoxyphenol-d20, providing the technical foundation necessary for its effective application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in various systems. For 2,6-Di-(tert-butyl)-4-methoxyphenol-d20, these properties are largely analogous to its non-deuterated counterpart, with the notable exception of its molecular weight.

| Property | Value |

| Molecular Formula | C₁₅H₅D₁₉O₂ |

| Molecular Weight | ~255.49 g/mol |

| Appearance | White to off-white crystalline powder.[4] |

| Melting Point | 102-106 °C.[5][10] |

| Boiling Point | 265 °C. |

| Solubility | Insoluble in water; soluble in organic solvents like oils. |

Analytical Characterization: Protocols for Validation

Ensuring the identity, purity, and structural integrity of 2,6-Di-(tert-butyl)-4-methoxyphenol-d20 is paramount. The following are standard, self-validating protocols for its characterization.

Mass Spectrometry (MS) for Identity and Deuteration Confirmation

Objective: To confirm the molecular weight and assess the degree of deuterium incorporation.

Experimental Protocol (GC-MS):

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., ethyl acetate).

-

Chromatographic Separation: Inject the sample into a gas chromatograph (GC) equipped with a non-polar capillary column to separate the analyte from any potential impurities.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular ion.

-

Data Interpretation: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the mass of the deuterated compound. The fragmentation pattern can be compared to the non-deuterated standard to confirm the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To verify the molecular structure and the positions of deuterium substitution.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the substance in a deuterated solvent (e.g., chloroform-d).

-

¹H NMR Analysis: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the tert-butyl and methoxy protons, confirming successful deuteration at these positions. The phenolic hydroxyl proton should remain visible.

-

¹³C NMR Analysis: The carbon-13 NMR spectrum will show characteristic peaks for the aromatic and aliphatic carbons. The signals for deuterated carbons will exhibit splitting due to C-D coupling and will have a lower intensity.

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To confirm the presence of key functional groups.

Experimental Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Spectral Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).

-

Data Interpretation: The resulting spectrum should display characteristic absorption bands:

-

O-H stretch from the phenolic group.

-

C-D stretching vibrations, which appear at a lower frequency than C-H stretches.

-

Aromatic C=C and C-O stretching bands.

-

The Antioxidant Mechanism of Action

The efficacy of 2,6-Di-(tert-butyl)-4-methoxyphenol as an antioxidant stems from its role as a radical scavenger.[5][11] This mechanism is crucial for protecting materials from degradation caused by autoxidation.

Caption: The free radical scavenging mechanism of hindered phenolic antioxidants.

The two bulky tert-butyl groups sterically hinder the hydroxyl group, which allows the resulting phenoxy radical to be exceptionally stable and less likely to participate in further undesirable reactions.[12]

The Kinetic Isotope Effect in Practice

The primary rationale for using the deuterated form of this antioxidant in drug development is to leverage the kinetic isotope effect (KIE).[8][9]

Caption: A simplified representation of the kinetic isotope effect on metabolic rate.

By strategically replacing hydrogen with deuterium at sites susceptible to metabolic oxidation, the rate of metabolism can be significantly reduced.[6][7][8] This has several potential benefits:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life and increased overall drug exposure.[2]

-

Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration can reduce its formation.[6]

-

Enhanced Efficacy: Increased exposure to the active parent drug may lead to improved therapeutic outcomes.[2]

Applications in Research and Development

The unique properties of 2,6-Di-(tert-butyl)-4-methoxyphenol-d20 make it a versatile tool:

-

Internal Standards: Its chemical similarity to the non-deuterated analog, but distinct mass, makes it an ideal internal standard for quantitative analysis using mass spectrometry.[1]

-

Mechanistic Studies: It can be used to probe the mechanisms of drug metabolism and to identify whether C-H bond cleavage is a rate-determining step in a particular metabolic pathway.[3]

-

Developing Deuterated Drugs: It serves as a model compound for understanding the potential benefits of deuteration in developing new chemical entities with improved drug-like properties.[1][6]

Conclusion

2,6-Di-(tert-butyl)-4-methoxyphenol-d20 represents a sophisticated application of isotope effects in the field of pharmaceutical sciences. Its physicochemical properties, while similar to its parent compound, are leveraged in a way that provides significant advantages for research and development. A thorough understanding of its characteristics and the analytical methods to verify them, as detailed in this guide, is essential for its effective use. The principles outlined here, from its antioxidant mechanism to the practical application of the kinetic isotope effect, provide a solid foundation for scientists and researchers aiming to innovate in drug discovery and development.

References

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Rocabruno-Valdés, C. I., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(15), 2288. [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

-

Clearsynth Discovery. (2024, September 25). Advantages of Deuterated Compounds. [Link]

-

National Center for Biotechnology Information. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 473–493. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. [Link]

-

Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]

- Organisation for Economic Co-operation and Development. (2006). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties.

-

Farajzadeh, M. A., et al. (2016). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. Analytical and Bioanalytical Chemistry Research, 3(2), 235-246. [Link]

-

Chemycal. (2017, October 12). OECD Guidelines for the Testing of Chemicals. [Link]

-

Georganics. (n.d.). 2,6-Di-tert-butyl-4-methoxyphenol. [Link]

-

Adhikari, S., & Adhikari, A. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments, (170), e62439. [Link]

-

Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357–382. [Link]

-

Chemsrc. (2025, August 25). 2,6-Di-(tert-butyl)-4-methoxyphenol-3,5-d20. [Link]

-

Sipe, H. J., & Mason, R. P. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of Biochemistry and Biophysics, 268(1), 138-149. [Link]

-

ResearchGate. (n.d.). Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... [Link]

-

In Vivo. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP). [Link]

-

ACS Publications. (n.d.). 2,5-Di-t-butyl-4-methoxyphenol and 2,6-Di-t-butyl-4-methoxyphenol. [Link]

-

Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. [Link]

- Google Patents. (n.d.). Method of preparing 2,6-di-tert.butyl-4-methylphenol.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL | 489-01-0 [chemicalbook.com]

- 5. 2,6-二叔丁基-4-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 294160250 [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Mechanism of Deuterated Phenolic Compounds

Introduction

Phenolic compounds are a cornerstone of antioxidant research and application, prized for their ability to neutralize harmful free radicals.[1][2][3] Their efficacy stems from the hydroxyl (-OH) group attached to an aromatic ring, which can donate a hydrogen atom to quench reactive oxygen species (ROS).[3][4][5] In the relentless pursuit of enhanced antioxidant capacity and stability, researchers have turned to a subtle yet powerful modification: the substitution of hydrogen with its heavier isotope, deuterium. This guide provides a comprehensive technical exploration of the antioxidant mechanism of deuterated phenolic compounds, offering insights for researchers, scientists, and drug development professionals.

The substitution of the phenolic hydroxyl hydrogen with deuterium (to form an -OD group) introduces a significant alteration in the bond dissociation energy (BDE) due to the kinetic isotope effect (KIE).[6] This seemingly minor change has profound implications for the reaction kinetics and mechanisms by which these compounds exert their antioxidant effects. Understanding these nuances is paramount for the rational design of next-generation antioxidants with tailored properties for applications in pharmaceuticals, food science, and materials.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of the enhanced antioxidant potential of deuterated phenolics lies in the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[6] Due to the greater mass of deuterium compared to protium (standard hydrogen), the O-D bond has a lower zero-point vibrational energy than the O-H bond. Consequently, more energy is required to break the O-D bond, leading to a slower reaction rate for processes where this bond cleavage is the rate-determining step.[6]

This effect is particularly pronounced in reactions involving hydrogen atom transfer (HAT), a primary mechanism for phenolic antioxidants.[1][2] The deuteration of the phenolic hydroxyl group can significantly slow down the rate of hydrogen atom donation, a counterintuitive finding that will be explored in the context of different antioxidant mechanisms.

Antioxidant Mechanisms of Phenolic Compounds

Phenolic compounds primarily neutralize free radicals through two main pathways:

-

Hydrogen Atom Transfer (HAT) : In this mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it.[1][3][4] The antioxidant itself becomes a resonance-stabilized phenoxyl radical (ArO•).[5]

-

Sequential Proton Loss Electron Transfer (SPLET) : This mechanism involves a two-step process. First, the phenolic compound deprotonates to form a phenoxide anion (ArO⁻). Subsequently, this anion transfers an electron to the free radical.[1][7] The SPLET mechanism is particularly favored in polar solvents which can stabilize the phenoxide anion.[8][9]

A related mechanism, Proton-Coupled Electron Transfer (PCET) , involves the concerted transfer of a proton and an electron in a single kinetic step.[8][10][11]

Impact of Deuteration on Antioxidant Mechanisms

The introduction of deuterium at the hydroxyl position provides a powerful tool to probe and modulate these antioxidant mechanisms.

-

In HAT-Dominated Reactions : The cleavage of the O-H/O-D bond is the rate-determining step. Due to the KIE, the O-D bond is stronger and breaks more slowly than the O-H bond.[6] This leads to a decrease in the rate of hydrogen atom donation. Studies have shown that the transfer constant for hydrogen abstraction from a deuterated phenol can be significantly lower than that for the corresponding non-deuterated phenol.[12]

-

In SPLET-Dominated Reactions : The initial deprotonation step is less affected by deuteration. The subsequent electron transfer from the phenoxide anion is the key step. Therefore, the KIE is expected to be less significant in reactions proceeding predominantly through the SPLET mechanism.

This differential impact of deuteration allows researchers to elucidate the dominant antioxidant mechanism of a particular phenolic compound under specific conditions. A significant KIE (a noticeable decrease in reaction rate upon deuteration) is a strong indicator of a HAT-based mechanism.

Visualizing the Antioxidant Mechanisms

The following diagrams illustrate the core antioxidant mechanisms of phenolic compounds.

Caption: Primary antioxidant mechanisms of phenolic compounds.

Synthesis of Deuterated Phenolic Compounds

The synthesis of deuterated phenolic compounds is a critical first step in studying their antioxidant mechanisms. Several methods are available, with the choice depending on the desired level and position of deuteration.

O-Deuteration

For specific deuteration of the hydroxyl group, a simple H/D exchange reaction is typically employed. This can be achieved by dissolving the phenolic compound in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (CH₃OD), often with a catalyst.

Ring Deuteration

Achieving deuteration on the aromatic ring is more complex and can be accomplished through various methods:

-

Acid-Catalyzed H/D Exchange : This method utilizes a strong acid catalyst, such as a polymer-supported acid like Amberlyst-15, in the presence of D₂O at elevated temperatures.[13] This procedure can lead to the incorporation of deuterium into the aromatic ring.[13]

-

Metal-Catalyzed H/D Exchange : Transition metal catalysts, such as platinum on alumina, can facilitate H/D exchange with D₂O, often under high temperature and pressure conditions.[14]

-

Flow Synthesis : Modern flow synthesis methods, sometimes coupled with microwave heating, offer improved efficiency and throughput for the synthesis of deuterated aromatic compounds.[14]

Experimental Protocols for Evaluating Antioxidant Capacity

A variety of in vitro assays are commonly used to assess the antioxidant activity of phenolic compounds.[15] Understanding the principles behind these assays is crucial for interpreting the effects of deuteration.

Common Antioxidant Assays

| Assay | Principle | Radical Source | Detection Method |

| DPPH | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[16][17] | DPPH• | Spectrophotometry (decrease in absorbance at ~517 nm) |

| ABTS | Measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[15][16] | ABTS•⁺ | Spectrophotometry (decrease in absorbance at ~734 nm) |

| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[15] | Peroxyl radicals (from AAPH) | Fluorometry (decay of fluorescence) |

Step-by-Step Methodology: DPPH Assay

The DPPH assay is a widely used method due to its simplicity and the stability of the DPPH radical.[17]

-

Preparation of DPPH Radical Solution : Dissolve a known amount of DPPH in a suitable solvent (e.g., methanol or ethanol) to achieve a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of Antioxidant Solutions : Prepare a series of dilutions of the deuterated and non-deuterated phenolic compounds in the same solvent.

-

Reaction : In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the antioxidant solutions. A blank containing only the solvent and a control containing the DPPH solution and solvent are also prepared.

-

Incubation : Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determination of IC₅₀ : The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration. A lower IC₅₀ value indicates higher antioxidant activity.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and evaluation of deuterated phenolic antioxidants.

Caption: General workflow for studying deuterated phenolic antioxidants.

Quantitative Data Summary

The effect of deuteration on the antioxidant properties of phenolic compounds can be quantified by comparing key parameters such as Bond Dissociation Energy (BDE) and reaction rate constants.

Bond Dissociation Energies (BDE)

The BDE of the O-H bond is a critical thermodynamic parameter that influences the ease of hydrogen atom donation in the HAT mechanism.[18][19] While experimental determination can be challenging, computational methods are often employed to estimate these values.[20][21] It is important to note that published experimental values for the BDE of the phenol O-H bond have shown some variability.[18][22]

| Compound | Bond | Calculated BDE (kcal/mol) |

| Phenol | O-H | ~87-89 |

| Deuterated Phenol | O-D | Expected to be slightly higher |

Note: The BDE for the O-D bond is expected to be slightly higher due to the lower zero-point energy of the D-O bond compared to the H-O bond. Precise values can be obtained through high-level quantum chemical calculations.

Kinetic Isotope Effect (KIE) Data

The KIE is a direct measure of the effect of isotopic substitution on the reaction rate. It is calculated as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD).

| Phenolic Compound | Reaction Condition | kH/kD | Implied Mechanism |

| 2,6-di-t-butylphenol | Reaction with DPPH | > 6 | HAT |

| 4-bromophenol | Reaction with DPPH | > 6 | HAT |

| Resorcinol | Enzymatic hydroxylation | 1.7 - 3.7 | HAT-like step |

Note: The magnitude of the KIE can vary depending on the specific phenolic compound, the radical species, and the reaction conditions. Significant KIE values (typically > 2) strongly suggest that C-H or O-H bond breaking is involved in the rate-determining step.[23][24]

Conclusion and Future Directions

The deuteration of phenolic compounds offers a sophisticated strategy for modulating their antioxidant activity and for elucidating their reaction mechanisms. The kinetic isotope effect provides a powerful diagnostic tool to distinguish between HAT and SPLET pathways. While deuteration generally slows down HAT reactions, this can lead to a more controlled and sustained antioxidant effect, which may be beneficial in certain biological or industrial contexts.

Future research in this area will likely focus on:

-

Site-Specific Deuteration : Exploring the effects of deuteration at different positions on the aromatic ring, in addition to the hydroxyl group.

-

In Vivo Studies : Translating the findings from in vitro assays to more complex biological systems to understand the physiological relevance of deuteration.

-

Computational Modeling : Utilizing advanced computational methods to predict the antioxidant activity of novel deuterated phenolic compounds and to gain deeper insights into the transition states of the radical scavenging reactions.

-

Synergistic Effects : Investigating the combined antioxidant effects of deuterated phenolic compounds with other antioxidants.

By continuing to explore the nuanced interplay between isotopic substitution and antioxidant mechanisms, scientists and researchers can unlock new avenues for the development of highly effective and targeted antioxidant therapies and stabilizing agents.

References

-

A simple procedure for the deuteriation of phenols | Request PDF - ResearchGate. Available at: [Link]

-

Phenolic antioxidant mechanism of action via HAT and SET (Liang and Kitts 2014). - ResearchGate. Available at: [Link]

-

ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. Available at: [Link]

-

The reaction scheme for the site-selective deuteration of phenol. Note... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. Available at: [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. Available at: [Link]

-

Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. Available at: [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. Available at: [Link]

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. Available at: [Link]

-

Antioxidant activities as measured by DPPH (A), ABTS (B), ORAC (C), and FRAP (D) assays. - ResearchGate. Available at: [Link]

-

Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Available at: [Link]

-

Synthesis and Properties of a Deuterated Phenolic Resin - ResearchGate. Available at: [Link]

-

Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays - ResearchGate. Available at: [Link]

-

Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Available at: [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]

-

The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study - MDPI. Available at: [Link]

-

Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed. Available at: [Link]

-

Mechanism of sequential proton loss electron transfer (SPLET). Proton... - ResearchGate. Available at: [Link]

-

Proton-Coupled Electron Transfer and Hydrogen Tunneling in Olive Oil Phenol Reactions. Available at: [Link]

-

Kinetic and isotopic studies of the oxidative half-reaction of phenol hydroxylase - PubMed. Available at: [Link]

-

Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - NIH. Available at: [Link]

-

Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups - NIH. Available at: [Link]

-

Bond dissociation energy of the phenol O{single bond}H bond from ab initio calculations. Available at: [Link]

-

Bond dissociation energy - Wikipedia. Available at: [Link]

-

Slight Deuterium Enrichment in Water Acts as an Antioxidant: Is Deuterium a Cell Growth Regulator? - PubMed Central. Available at: [Link]

-

Antioxidant properties of phenols - PubMed. Available at: [Link]

-

Evidence for concerted proton-electron transfer in the electrochemical oxidation of phenols with water as proton acceptor. Tri-tert-butylphenol - PubMed. Available at: [Link]

-

Regular Article - Physical Chemistry Research. Available at: [Link]

-

The electrochemical approach to concerted proton—electron transfers in the oxidation of phenols in water - PMC - NIH. Available at: [Link]

-

DEUTERIUM ISOTOPE EFFECTS IN ABSTRACTION OF HYDROGEN ATOMS FROM PHENOLS - Canadian Science Publishing. Available at: [Link]

-

Kinetic solvent effects on phenolic antioxidants determined by spectrophotometric measurements - PubMed. Available at: [Link]

-

Emerging Role of Deuterium/Protium Disbalance in Cell Cycle and Apoptosis - PMC - NIH. Available at: [Link]

-

γ-Cyclodextrin/Genistein Inclusion Complex Catalyzes GPx4-Mediated Reduction of Organic/Inorganic Peroxides: Based on SERS and In Silico Research - MDPI. Available at: [Link]

-

(PDF) A primary hydrogen–deuterium isotope effect observed at the single-molecule level. Available at: [Link]

Sources

- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 3. jscholaronline.org [jscholaronline.org]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Role of Deuterium/Protium Disbalance in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for concerted proton-electron transfer in the electrochemical oxidation of phenols with water as proton acceptor. Tri-tert-butylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. tn-sanso.co.jp [tn-sanso.co.jp]

- 15. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]

- 16. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. srd.nist.gov [srd.nist.gov]

- 19. physchemres.org [physchemres.org]

- 20. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study [mdpi.com]

- 21. "Bond dissociation energy of the phenol O{single bond}H bond from ab in" by Gabriel da Silva, Chiung Chu Chen et al. [digitalcommons.njit.edu]

- 22. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 23. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kinetic and isotopic studies of the oxidative half-reaction of phenol hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Kinetic Isotope Effect of 2,6-Di-(tert-butyl)-4-methoxyphenol: Mechanistic Insights and Methodologies

Executive Summary

This technical guide provides a comprehensive examination of the kinetic isotope effect (KIE) of 2,6-Di-(tert-butyl)-4-methoxyphenol, a potent synthetic antioxidant. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of KIE as a powerful tool for elucidating reaction mechanisms. We explore the primary antioxidant action of phenolic compounds—hydrogen atom transfer (HAT)—and detail how isotopic substitution of the phenolic hydrogen with deuterium provides definitive evidence for this mechanism. This guide offers field-proven, step-by-step protocols for the synthesis of the deuterated analogue and the experimental determination of the KIE using spectrophotometric analysis of radical scavenging reactions. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for leveraging the KIE to gain deeper mechanistic insights and to inform the design of more stable and effective therapeutic agents.

The Central Role of Phenolic Antioxidants

Phenolic compounds are a cornerstone of antioxidant chemistry, utilized extensively in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation.[1][2] Their efficacy stems from their ability to neutralize harmful free radicals, which are highly reactive species implicated in cellular damage, aging, and a variety of disease pathologies.

The Hydrogen Atom Transfer (HAT) Mechanism

The principal antioxidant mechanism for hindered phenols like 2,6-Di-(tert-butyl)-4-methoxyphenol is the Hydrogen Atom Transfer (HAT) process.[[“]][4] In this mechanism, the phenol (ArOH) donates its phenolic hydrogen atom to a free radical (R•), thereby quenching the radical and terminating the oxidative chain reaction.[5] This process is exceptionally efficient due to the formation of a highly stabilized phenoxy radical (ArO•), which is sterically hindered by the bulky tert-butyl groups, preventing it from initiating further radical reactions.[5]

The reaction can be summarized as: R• + ArOH → RH + ArO•

Understanding the kinetics of this hydrogen transfer is crucial, as the rate of this reaction directly correlates with the compound's antioxidant potency. The Kinetic Isotope Effect is the most definitive tool for probing the dynamics of this bond-breaking event.

The Kinetic Isotope Effect (KIE) as a Mechanistic Probe

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution of an atom in the reactants.[6][7] It serves as a powerful, non-invasive probe into the rate-determining step of a reaction mechanism.[8][9]

Fundamental Principles: Zero-Point Energy

The KIE is a quantum mechanical phenomenon that arises from differences in the zero-point vibrational energy (ZPE) of chemical bonds.[10][11] A bond to a lighter isotope (like protium, ¹H) has a higher ZPE than a bond to a heavier isotope (like deuterium, ²H or D). Consequently, more energy is required to break the bond to the heavier isotope, leading to a slower reaction rate.[11] Isotopic substitution does not alter the electronic potential energy surface of the reaction, making it a uniquely precise tool for studying motion and bond-breaking in the transition state.[11][12]

Primary Kinetic Isotope Effect (PKIE)

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[6] For the HAT mechanism of phenolic antioxidants, substituting the phenolic hydrogen (O-H) with deuterium (O-D) is expected to yield a significant primary KIE. The ratio of the rate constants (kH/kD) for this substitution is typically in the range of 6-10 for reactions where the hydrogen is transferred linearly.[6][7] A value in this range provides strong evidence that the phenolic O-H bond is indeed cleaved in the rate-limiting step.[13]

Synthesis of Deuterated 2,6-Di-(tert-butyl)-4-methoxyphenol

To measure the KIE, a deuterated analogue of the parent compound is required. The prompt specifies "2,6-Di-(tert-butyl)-4-methoxyphenol-d20". While deuteration at the tert-butyl or methoxy positions would yield small secondary KIEs, the mechanistically significant and largest KIE arises from the substitution of the single phenolic proton. Therefore, for a primary KIE study, the synthesis of 2,6-Di-(tert-butyl)-4-methoxyphenol-d1 (where the phenolic -OH is replaced by -OD) is the critical objective.

Proposed Synthetic Protocol: O-Deuteration

A straightforward and efficient method for specifically deuterating the phenolic hydroxyl group involves a simple acid-catalyzed H/D exchange with a deuterium source, such as deuterium oxide (D₂O).[14][15]

Protocol: H/D Exchange for Phenolic Deuteration

-

Dissolution: Dissolve 1.0 g of 2,6-Di-(tert-butyl)-4-methoxyphenol in 20 mL of a suitable anhydrous solvent (e.g., anhydrous diethyl ether or THF) in a round-bottom flask.

-

Deuterium Source: Add 5 mL of deuterium oxide (D₂O, 99.8 atom % D).

-

Catalysis: Add a catalytic amount of a strong acid catalyst. A polymer-supported acid like Amberlyst 15 is ideal as it can be easily filtered off after the reaction.[14] Alternatively, a few drops of deuterated sulfuric acid (D₂SO₄) can be used.

-

Reaction: Stir the mixture at room temperature for 4-6 hours under an inert atmosphere (N₂ or Ar) to prevent side reactions and atmospheric moisture contamination. The exchange reaction is an equilibrium process, but the large excess of D₂O drives it to completion.

-

Workup:

-

Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Verification: Confirm the successful deuteration and purity using ¹H-NMR (disappearance of the phenolic -OH peak) and Mass Spectrometry (increase of 1 mass unit).

Experimental Determination of the Kinetic Isotope Effect

The KIE is determined by comparing the reaction rates of the protonated (ArOH) and deuterated (ArOD) compounds with a stable free radical. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a common and convenient choice due to its intense color, which is bleached upon reduction by an antioxidant, allowing the reaction to be monitored spectrophotometrically.[16][17]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for determining the KIE.

Caption: Overall workflow for KIE determination.

Detailed Protocol: KIE Determination via DPPH Assay

This protocol describes parallel kinetic assays to determine the second-order rate constants for the reaction of the protonated and deuterated antioxidants with DPPH.

Materials and Equipment:

-

2,6-Di-(tert-butyl)-4-methoxyphenol (ArOH)

-

2,6-Di-(tert-butyl)-4-methoxyphenol-d1 (ArOD)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Anhydrous ethanol or methanol

-

UV-Vis Spectrophotometer with kinetic measurement capabilities

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

Procedure:

-

Reagent Preparation:

-

Prepare a 1.0 mM stock solution of DPPH in anhydrous ethanol. Store in the dark.

-

Prepare 10.0 mM stock solutions of both ArOH and ArOD in anhydrous ethanol.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to monitor the absorbance at the λmax of DPPH (approx. 517 nm).

-

Equilibrate the sample holder to a constant temperature (e.g., 25 °C).

-

-

Kinetic Run for ArOH (Protonated):

-

In a quartz cuvette, add 2.90 mL of anhydrous ethanol.

-

Add 50 µL of the 1.0 mM DPPH stock solution. Mix gently by inversion. The final DPPH concentration will be low enough to follow pseudo-first-order kinetics.

-

Place the cuvette in the spectrophotometer and blank the instrument.

-

To initiate the reaction, add 50 µL of the 10.0 mM ArOH stock solution (final concentration ~167 µM, a >10-fold excess over DPPH).

-

Immediately start recording the absorbance at 517 nm every 5-10 seconds for at least 10 minutes, or until the absorbance stabilizes.

-

-

Kinetic Run for ArOD (Deuterated):

-

Rinse the cuvette thoroughly.

-

Repeat step 3 exactly, but use the 10.0 mM ArOD stock solution in place of the ArOH solution.

-

-

Controls and Replicates:

-

Run a control experiment with the solvent only (no antioxidant) to measure the stability of the DPPH radical over the experimental timeframe.

-

Perform each kinetic run in triplicate to ensure reproducibility.

-

Data Analysis and Interpretation

Calculating Rate Constants

Under pseudo-first-order conditions (where [Antioxidant] >> [DPPH]), the decay of DPPH absorbance follows first-order kinetics. The natural logarithm of the absorbance (or absorbance normalized to its initial value) plotted against time will yield a straight line.

-

Plot ln(Aₜ) versus time (t), where Aₜ is the absorbance at time t.

-

The slope of this line is equal to -k' (the pseudo-first-order rate constant).

-

The second-order rate constant (k) is then calculated by: k = k' / [Antioxidant]₀

-

Where [Antioxidant]₀ is the initial concentration of ArOH or ArOD.

-

You will calculate two second-order rate constants: kH (for the protonated compound) and kD (for the deuterated compound).

Calculating and Interpreting the KIE

The kinetic isotope effect is the ratio of these two rate constants:

KIE = kH / kD

A significant primary KIE (a value substantially greater than 1, typically > 5) is a clear indication that the phenolic O-H bond is broken in the rate-determining step, providing strong validation for the Hydrogen Atom Transfer mechanism.[13]

Mechanistic Diagram

Caption: HAT mechanism showing the higher energy barrier for the deuterated species.

Anticipated Quantitative Data

Based on literature values for similar hindered phenols, the following results can be anticipated.[13]

| Compound | Rate Constant (k) [M⁻¹s⁻¹] (Hypothetical) | Kinetic Isotope Effect (kH/kD) |

| 2,6-Di-(tert-butyl)-4-methoxyphenol (ArOH) | 1.5 x 10⁴ | \multirow{2}{*}{~7.5 } |

| 2,6-Di-(tert-butyl)-4-methoxyphenol-d1 (ArOD) | 0.2 x 10⁴ |

Applications in Drug Development

The study of KIE is not merely an academic exercise; it has profound implications for the development of pharmaceuticals.

Mechanistic Elucidation

As demonstrated, the KIE is invaluable for confirming the mechanism of action of antioxidant drug candidates. This fundamental understanding is critical for structure-activity relationship (SAR) studies and the rational design of improved compounds.

The "Deuterium Switch": Enhancing Metabolic Stability

In drug metabolism, many oxidation reactions mediated by cytochrome P450 enzymes involve an initial hydrogen atom abstraction. By selectively replacing a metabolically labile C-H bond with a stronger C-D bond, the rate of metabolism at that site can be significantly slowed down.[6] This strategy, often called "metabolic switching" or "deuterium switching," can:

-

Increase the drug's half-life and exposure.

-

Reduce the formation of potentially toxic metabolites.

-

Improve the overall pharmacokinetic profile of a drug.

Understanding the KIE of a model antioxidant like 2,6-Di-(tert-butyl)-4-methoxyphenol provides a foundational framework for applying these principles to more complex drug molecules.

Conclusion

The kinetic isotope effect is an indispensable tool in the arsenal of chemical and pharmaceutical scientists. For phenolic antioxidants such as 2,6-Di-(tert-butyl)-4-methoxyphenol, the measurement of a large primary KIE upon deuteration of the hydroxyl group provides unequivocal evidence for a Hydrogen Atom Transfer mechanism. The principles and protocols detailed in this guide offer a robust framework for conducting these experiments, enabling researchers to validate antioxidant mechanisms, gain deeper insight into reaction dynamics, and strategically apply isotopic substitution to enhance the metabolic stability and therapeutic potential of drug candidates.

References

- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?

- Tomas, T., et al. (1973). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. PubMed.

- Murakami, Y., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo. In Vivo.

- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?

- BenchChem. (2025). An In-depth Technical Guide to the Antioxidant Mechanism of Butylated Hydroxytoluene (BHT).

- (n.d.). Hydrogen Isotope effect.

- (n.d.). Kinetic Isotope Effect: Mechanisms of Asymmetric Reductions and Hydrogen Transfers. eScholarship.org.

- Elmore, C. S. (2000). A simple procedure for the deuteriation of phenols. Journal of Labelled Compounds and Radiopharmaceuticals.

- Wikipedia. (n.d.). Kinetic isotope effect.

- Kalyanaraman, B., et al. (2014). A Significant Improvement of the Efficacy of Radical Oxidant Probes by the Kinetic Isotope Effect. PubMed Central.

- Murakami, Y., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo.

- Boozer, C. E., & Hammond, G. S. (1954). DEUTERIUM ISOTOPE EFFECTS IN ABSTRACTION OF HYDROGEN ATOMS FROM PHENOLS. Canadian Journal of Chemistry.

- Chemistry Stack Exchange. (2018). Phenol and Deuterated Sulphuric Acid.

- ResearchGate. (n.d.). The reaction scheme for the site-selective deuteration of phenol.

- Wikipedia. (n.d.). Butylated hydroxytoluene.

- Foti, M. C., et al. (2021). Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods. Journal of the Science of Food and Agriculture.

- Foti, M. C., et al. (2001). Kinetic solvent effects on phenolic antioxidants determined by spectrophotometric measurements. Journal of Agricultural and Food Chemistry.

- Gao, Y., et al. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Current Organic Chemistry.

- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.

- EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation.

- Chemistry LibreTexts. (2024). Kinetic Isotope Effects.

- JMEST. (2022). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism.

- Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects.

- ResearchGate. (2025). Kinetic Solvent Effects on Phenolic Antioxidants Determined by Spectrophotometric Measurements | Request PDF.

- Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methoxyphenol 97 489-01-0.

Sources

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 3. consensus.app [consensus.app]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. jmest.org [jmest.org]

- 10. sfu.ca [sfu.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. escholarship.org [escholarship.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. research.monash.edu [research.monash.edu]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,6-Di-tert-butyl-4-methoxyphenol in Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Di-tert-butyl-4-methoxyphenol (BHT-OMe), a sterically hindered phenolic antioxidant. Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, presents available solubility data, and furnishes a detailed, field-proven protocol for its experimental determination. The guide emphasizes the causality behind experimental design, ensuring a robust and reproducible methodology.

Introduction: Understanding the Molecule

2,6-Di-tert-butyl-4-methoxyphenol, with the chemical formula C₁₅H₂₄O₂ and CAS Number 489-01-0, is a synthetic antioxidant used to prevent oxidative degradation in materials such as cosmetics, pharmaceuticals, and foods.[1][2] Its efficacy is rooted in its molecular structure: a phenol ring substituted with two bulky tert-butyl groups and a methoxy group. These features are also the primary determinants of its solubility profile.

-

Phenolic Hydroxyl Group (-OH): This polar group can act as a hydrogen bond donor, imparting a degree of affinity for polar solvents.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

-

Two Tert-Butyl Groups (-C(CH₃)₃): These large, nonpolar alkyl groups create significant steric hindrance around the hydroxyl group and dominate the molecular surface area. This lipophilic character is the principal driver of its solubility in nonpolar environments.

The interplay between the large nonpolar regions and the smaller polar functionalities dictates a solubility profile skewed heavily towards organic solvents, with limited aqueous solubility. The steric shielding of the hydroxyl group by the adjacent tert-butyl groups also limits its ability to participate in hydrogen bonding, further reducing its affinity for highly polar, protic solvents like water.

Physicochemical Principles: A "Like Dissolves Like" Perspective

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle.

-

Nonpolar Solvents (e.g., Toluene, Hexane): BHT-OMe is expected to exhibit high solubility in these solvents. The dispersion forces (van der Waals) between the bulky tert-butyl groups and the nonpolar solvent molecules are the dominant interactions, leading to favorable energetics for dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments but lack acidic protons. BHT-OMe is generally soluble in these solvents. The dipole-dipole interactions between the solvent and the methoxy/hydroxyl groups of BHT-OMe, combined with dispersion forces, facilitate dissolution.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents can form hydrogen bonds, the pronounced lipophilic character and steric hindrance of BHT-OMe temper its solubility compared to nonpolar solvents. Solubility is moderate, as the solvent's hydrogen-bonding network must be disrupted to accommodate the large nonpolar structure.

-

Aqueous Solvents (e.g., Water, Buffers): BHT-OMe is practically insoluble in water. The energy required to break the strong hydrogen-bonding network of water to create a cavity for the large, nonpolar molecule is highly unfavorable.

Quantitative Solubility Data

Precise quantitative solubility data for 2,6-Di-tert-butyl-4-methoxyphenol is not extensively published. However, its solubility is known to be high in many organic solvents. For reference, we can examine the solubility of the closely related and widely studied compound, Butylated Hydroxytoluene (BHT), which differs only by a methyl group in place of the methoxy group. The solubility profiles are expected to be very similar.

Table 1: Solubility of Structurally Similar Phenolic Antioxidants

| Solvent | Compound | Temperature (°C) | Solubility |

|---|---|---|---|

| Methanol | 3-tert-Butyl-4-methoxyphenol (BHA) | 20 | 13.62 g/L[3] |

| Ethanol | 3-tert-Butyl-4-methoxyphenol (BHA) | 25 | 25 g/100 mL[3] |

| Acetone | 3-tert-Butyl-4-methoxyphenol (BHA) | 20 | 19.38 g/L[3] |

| Dichloromethane | 3-tert-Butyl-4-methoxyphenol (BHA) | 20 | 34.94 g/L[3] |

| Chloroform | 3-tert-Butyl-4-methoxyphenol (BHA) | Not Specified | Freely Soluble[3] |

| Ether | 3-tert-Butyl-4-methoxyphenol (BHA) | Not Specified | Freely Soluble[3] |

| Toluene | 2,6-Di-tert-butyl-4-methylphenol (BHT) | Not Specified | Freely Soluble[4] |

| Water | 2,6-Di-tert-butyl-4-methylphenol (BHT) | 25 | 0.6 mg/L[4] |

Note: The data for BHA (a mixture of 2- and 3-tert-butyl isomers) and BHT are provided as close structural analogs to estimate the behavior of 2,6-Di-tert-butyl-4-methoxyphenol.

Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the Shake-Flask Method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved solid.

Objective

To determine the equilibrium solubility of 2,6-Di-tert-butyl-4-methoxyphenol in a selected laboratory solvent at a controlled temperature.

Materials and Equipment

-

2,6-Di-tert-butyl-4-methoxyphenol (crystalline solid, >97% purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic orbital shaker or shaking incubator

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

Part A: Preparation of Saturated Solution & Equilibration

-

Add Excess Solute: Add an excess amount of solid 2,6-Di-tert-butyl-4-methoxyphenol to a vial (e.g., 10-20 mg into 2 mL of solvent).

-

Causality: The presence of undissolved solid is critical. It ensures that the solution is saturated and remains so throughout the experiment, representing the point of equilibrium.

-

-

Add Solvent: Accurately add a known volume of the selected solvent to the vial.

-

Seal and Agitate: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate: Agitate the mixture at a constant speed for a sufficient period.

-

Causality: An extended equilibration period (typically 24 to 72 hours) is necessary to allow the dissolution process to reach a steady state. Insufficient time is a common source of error, leading to an underestimation of solubility. Preliminary time-to-equilibrium studies are recommended for novel systems.

-

Part B: Phase Separation & Sample Preparation

-

Sedimentation: After equilibration, let the vials stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow larger particles to settle.

-

Centrifugation: Centrifuge the vials at the same temperature as the equilibration.

-

Causality: Centrifugation pellets the fine, undissolved solid particles. Maintaining the temperature is crucial because solubility is temperature-dependent; a change in temperature during this step would alter the equilibrium.

-

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Causality: Filtration removes any remaining microscopic particles that could otherwise dissolve during subsequent dilution steps, artificially inflating the measured concentration. The filter material should be chemically compatible with the solvent.

-

Part C: Quantification

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentration.

-

Calculation: Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration is the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

The solubility of 2,6-Di-tert-butyl-4-methoxyphenol is fundamentally driven by its highly lipophilic nature, conferred by the two sterically hindering tert-butyl groups. This results in excellent solubility in nonpolar organic solvents and poor solubility in aqueous media. For precise quantification, the equilibrium shake-flask method provides a robust and reliable framework. By carefully controlling experimental parameters, particularly temperature and equilibration time, researchers can obtain accurate and reproducible solubility data essential for formulation, analytical method development, and risk assessment in the pharmaceutical and chemical industries.

References

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Deconstructing the Certificate of Analysis: A Technical Guide to 2,6-Di-(tert-butyl)-4-methoxyphenol-d20 for Researchers and Pharmaceutical Scientists

In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the integrity of stable isotope-labeled internal standards is paramount. This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for 2,6-Di-(tert-butyl)-4-methoxyphenol-d20, a heavily deuterated analog of a common antioxidant. We will dissect the critical quality attributes presented in a typical CoA, elucidating the scientific principles behind the analytical methodologies employed to certify this compound's identity, purity, and isotopic enrichment. This document is designed to empower researchers, scientists, and drug development professionals to critically evaluate and confidently utilize such essential reagents in their work.

Compound Identity and Specifications

2,6-Di-(tert-butyl)-4-methoxyphenol-d20 is a synthetic compound where twenty hydrogen atoms have been replaced with deuterium. This extensive deuteration provides a significant mass shift, making it an excellent internal standard for mass spectrometry-based quantification of the parent compound. A typical CoA will begin with the fundamental identifiers and key physical properties.

| Parameter | Typical Specification |

| Compound Name | 2,6-Di-(tert-butyl)-4-methoxyphenol-d20 |

| Molecular Formula | C₁₅H₄D₂₀O₂ |

| Molecular Weight | 256.5 g/mol |

| CAS Number | [Not available for d20 variant] |